3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell growth, making this compound a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile interacts with various enzymes and proteins. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with biomolecules are largely influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Cellular Effects
The effects of this compound on cells are significant. It has shown superior cytotoxic activities against certain cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, mimicking hinge region binding interactions in kinase active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-anilino-1H-pyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazoloquinolines
Uniqueness
Compared to similar compounds, 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a cyano group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGNJJVDNVFLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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